2-(4-Hydroxythiazol-2-yl)acetamide
Description
Significance of Thiazole (B1198619) Heterocycles as Privileged Scaffolds in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. mdpi.comfabad.org.trnih.gov Its unique structural and electronic properties allow it to interact with a wide array of biological targets, earning it the designation of a "privileged scaffold" in drug discovery. benthamdirect.com The presence of heteroatoms facilitates hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to enzymes and receptors. mdpi.combenthamdirect.com This versatility has led to the incorporation of the thiazole moiety into numerous clinically approved drugs with diverse therapeutic applications. fabad.org.trijcce.ac.ir
Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. mdpi.comwisdomlib.org The aromatic nature of the thiazole ring, coupled with its ability to be readily functionalized at various positions, provides a template for the design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. fabad.org.trnih.gov The ongoing exploration of thiazole-based compounds continues to yield novel drug candidates, underscoring the enduring importance of this heterocyclic system in the quest for new medicines. wisdomlib.org
Overview of Acetamide-Containing Thiazole Derivatives in Biomedical Research
The integration of an acetamide (B32628) group onto the thiazole scaffold has proven to be a highly effective strategy in the development of new bioactive molecules. The acetamide moiety can act as a versatile linker and can participate in crucial hydrogen bonding interactions with biological targets. nih.govnih.gov A number of acetamide-containing thiazole derivatives have been synthesized and evaluated for their therapeutic potential across various disease areas. nih.govnih.gov
Research has shown that these compounds exhibit a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.govnih.gov For instance, certain N-(thiazol-2-yl)acetamide derivatives have been investigated for their analgesic and anti-inflammatory properties. nih.gov The synthesis of novel series of acetamide derivatives possessing 2-imino-4-arylthiazoles has led to the identification of compounds with promising anticancer activity. nih.gov Furthermore, the structural diversity achievable by modifying both the thiazole core and the acetamide side chain allows for extensive structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity of these compounds. nih.gov
Evolution of Research Focusing on 2-(4-Hydroxythiazol-2-yl)acetamide and Its Structural Analogs
While direct and extensive research specifically on this compound is not widely documented in publicly available literature, the evolution of research in related structural analogs points to a growing interest in this chemical space. The PubChem database contains an entry for this compound, indicating its recognition as a chemical entity, though without associated literature references. uni.lu
The focus of research has often been on structurally related compounds, such as 2-(4-oxo-thiazolidin-2-ylidene)-acetamides, which can be considered tautomers or oxidized forms of 4-hydroxythiazoles. These derivatives have been synthesized and evaluated for their potential as antimicrobial agents. fabad.org.tr For example, a series of novel 2-(4-oxo-thiazolidin-2-ylidene)-acetamides were synthesized and showed high antimicrobial activity against various bacterial and fungal strains. fabad.org.tr
Furthermore, research into analogs where the 4-hydroxythiazole is part of a more complex system highlights the potential of this core structure. For instance, the design and synthesis of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives have led to the discovery of novel inhibitors of HIF prolyl 4-hydroxylases (PHDs), which are potential therapeutic targets for anemia. nih.gov This demonstrates that the thiazole-acetamide framework, in combination with a hydroxyl group, can be a key pharmacophore for enzyme inhibition.
The exploration of 4-hydroxythiazole derivatives is part of a broader trend in medicinal chemistry to investigate the therapeutic potential of various substituted thiazoles. The synthesis and evaluation of compounds with different substitution patterns on the thiazole ring continue to be an active area of research, aiming to uncover new lead compounds for various diseases.
Detailed Research Findings
The following tables summarize the biological activities of various thiazole acetamide derivatives as reported in the scientific literature.
Table 1: Anticancer Activity of Selected Thiazole Acetamide Derivatives
| Compound/Derivative Class | Cell Line(s) | Reported Activity | Reference |
| N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives | Hela, A549, U87 | Potent cytotoxic activity against Hela and U87 cells. | ijcce.ac.ir |
| Acetamide derivatives with 2-imino-4-arylthiazoles and morpholine/piperazine | NCI 60 cell panel | Compounds 5a and 6b were the most active candidates. | nih.gov |
| N-(6-Arylbenzo[d]thiazol-2-yl)acetamide derivatives | - | Significant urease inhibition activity. | nih.gov |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7, HepG2 | Compound 4c showed potent inhibitory concentrations. | mdpi.com |
Table 2: Antimicrobial Activity of Selected Thiazole Acetamide Derivatives
| Compound/Derivative Class | Tested Against | Reported Activity | Reference |
| 2-(4-oxo-thiazolidin-2-ylidene)-acetamides | E. coli, K. pneumoniae, S. aureus, C. albicans | High antimicrobial activity. | fabad.org.tr |
| 2-Mercaptobenzothiazole (B37678) acetamide derivatives | Gram-positive and Gram-negative bacteria | Significant antibacterial activity, with compound 2i showing promise. | nih.gov |
| 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamides | Phytopathogenic fungi | A highly active compound was identified against A. solani and P. lingam. | researchgate.net |
Properties
IUPAC Name |
2-(4-hydroxy-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c6-3(8)1-5-7-4(9)2-10-5/h2,9H,1H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXZOTVVRLIUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321670 | |
| Record name | 2-(4-Hydroxy-1,3-thiazol-2-yl)acetamide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90321670 | |
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Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87947-94-2 | |
| Record name | 87947-94-2 | |
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| Record name | 2-(4-Hydroxy-1,3-thiazol-2-yl)acetamide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90321670 | |
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| Record name | 87947-94-2 | |
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Structure Activity Relationship Sar Investigations of 2 4 Hydroxythiazol 2 Yl Acetamide Analogs
Systematic R-Group Substituent Effects on Pharmacological Activity
The systematic substitution of R-groups on the core scaffold of acetamide-containing compounds has been shown to dramatically influence pharmacological activity. A prominent example of this is seen in studies of related aryl acetamide (B32628) derivatives where strategic placement of fluorine atoms leads to significant improvements in potency. nih.gov
Key findings from these systematic explorations include:
Halogen Substitution: In one study on related triazolopyridazines, the replacement of chlorine atoms with fluorine at specific positions on an aryl tail group resulted in marked enhancements in potency against Cryptosporidium parvum. nih.gov For instance, the addition of a third fluorine to a difluoro analog restored potency, underscoring the critical role of a 4-fluoro substitution in particular. nih.gov
Electron-Withdrawing vs. Electron-Donating Groups: Preliminary SAR studies have indicated a general preference for electron-withdrawing groups over electron-donating ones on the aryl tail group. nih.gov The synergy observed with a 3,4-dichloro substitution pattern further highlights this trend, a pattern that has proven beneficial in other drug discovery campaigns as well. nih.gov
Complex Substituents: The introduction of more complex groups like trifluoromethyl (CF3) can also lead to increased potency. Replacing one or both chlorine atoms in a dichloro-analog with CF3 groups resulted in a two- to three-fold increase in activity, suggesting that such substitutions may also impart a favorable conformational bias. nih.gov
The following table illustrates the dramatic effect of systematic fluorine additions on the potency of aryl acetamide triazolopyridazine analogs.
| Compound | Substitution Pattern | Key Effect on Potency | Reference |
|---|---|---|---|
| Analog 1 | 3,4-dichloro | Baseline Potency | nih.gov |
| Analog 2 (77) | 3,5-difluoro | 5-fold decrease vs. dichloro analog | nih.gov |
| Analog 3 (80) | 3,5-difluoro with added 4-fluoro | Restores potency, highlighting the role of 4-fluoro | nih.gov |
| Analog 4 (78) | Single CF3 replacement | 2-fold increase in potency | nih.gov |
| Analog 5 (79) | Double CF3 replacement | 3-fold increase in potency | nih.gov |
Examination of Linker Length and Conformational Flexibility
The linker region, which connects the core scaffold to other functional groups, is a critical determinant of a molecule's activity. Its length and conformational flexibility dictate the optimal positioning of the molecule within a biological target's binding site.
Studies on thiazolyl-hydroxamate derivatives, which are analogs, have revealed the importance of an optimal aliphatic linker size for achieving high selectivity. nih.gov For instance, in the development of selective histone deacetylase 6 (HDAC6) inhibitors, derivatives were synthesized with various aliphatic linker sizes to optimize activity and selectivity. nih.gov Molecular docking studies confirmed that a flexible linker was a potential reason for lower selectivity in some analogs when compared to established inhibitors. researchgate.net
Analysis of Electronic and Steric Properties of Substituents on Activity
The electronic and steric properties of substituents play a crucial role in modulating the pharmacological activity of 2-(4-hydroxythiazol-2-yl)acetamide analogs. The interplay of these properties influences how a molecule fits into and interacts with its target protein.
Electronic Effects: The electronic nature of substituents on aryl rings attached to the thiazole (B1198619) scaffold significantly impacts potency. nih.govnih.gov
Electron-Withdrawing Groups: A preference for electron-withdrawing groups on the aryl "cap" group has been noted for improving potency. nih.gov This is supported by research on 4-phenylthiazole (B157171) analogs, where substitutions with groups like fluoro and methoxy (B1213986) had beneficial effects on inhibition potencies for soluble epoxide hydrolase (sEH). nih.gov
Substituent Rigidity: Docking analyses have highlighted the importance of the rigidity of the aryl cap group in achieving selective inhibition, suggesting that a well-defined conformation enhances binding affinity. nih.gov
Steric Effects: The size and spatial arrangement of substituents (steric properties) are equally critical.
Steric Hindrance: In a series of thiazole-triazole acetamide hybrids, increased steric crowding was found to reverse positive activity trends, demonstrating that bulky substituents can hinder optimal binding. scribd.com
Positional Impact: The position of substituents can lead to steric clashes or favorable interactions. In the development of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, modifications are carefully selected to avoid steric hindrance while optimizing interactions with the target. acs.org Research on 4-phenylthiazole analogs systematically explored these steric changes to understand the structural features important for dual enzyme inhibition. nih.gov
SAR Profiles of Specific Derivative Classes
N-(4-(3-aminophenyl)thiazol-2-yl)acetamide: This class of molecules has been investigated for its potential as a novel scaffold for anticancer agents active against both sensitive and resistant cancer cell lines. acs.orgnih.gov Through SAR studies, a lead compound, 6b , was discovered. acs.org This compound demonstrated high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia models. acs.orgnih.gov Compound 6b was found to induce cell death through the concomitant induction of apoptosis and autophagy and showed a significant reduction of tumor growth in a mouse xenograft model. acs.org The optimization of this scaffold involved driving structure-activity relationships to enhance potency and improve pharmacokinetic properties. acs.orgnih.gov
Thiazolyl-Hydroxamates: Thiazolyl-hydroxamate derivatives have emerged as a significant class of selective histone deacetylase (HDAC) inhibitors, particularly for HDAC6, which is a target for neurodegenerative and autoimmune diseases. nih.govresearchgate.net SAR studies have been central to optimizing their activity and selectivity. nih.gov
A key finding was the identification of (E)-N-hydroxy-3-(2-(4-fluorostyryl)thiazol-4-yl)propanamide) (6u) , which exhibits nanomolar inhibitory activity and a remarkable 126-fold selectivity for HDAC6 over HDAC1. nih.gov This high selectivity was attributed to an optimal aliphatic linker size and the electronic and rigidity properties of its aryl cap group. nih.gov In contrast, other synthesized thiazolyl-based hydroxamates showed only moderate HDAC6 inhibitory activity in the low micromolar range. arkat-usa.org Some compounds in this class, such as 11c , have shown potent inhibitory effects against multiple HDAC isoforms (HDAC1, HDAC2, HDAC6, and HDAC8) with potency comparable to or greater than the established inhibitor SAHA (vorinostat). nih.gov
| Compound Class | Lead/Example Compound | Biological Target/Activity | Key SAR Finding | Reference |
|---|---|---|---|---|
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | 6b | Anticancer (Melanoma, Pancreatic, CML) | Novel scaffold with high potency against sensitive and resistant cancer cells. | acs.orgnih.gov |
| Thiazolyl-Hydroxamates | 6u | Selective HDAC6 inhibitor | Nanomolar activity with 126-fold selectivity over HDAC1, dependent on optimal linker and cap group. | nih.gov |
| Thiazolyl-Hydroxamates | 12 | Selective HDAC6 inhibitor (IC50 = 42.98 nM) | Showed about 126-fold selectivity over HDAC1. | researchgate.net |
| Thiazolyl-Hydroxamates | 11c | Pan-HDAC inhibitor (HDAC1, 2, 6, 8) | Potency comparable or slightly higher than the reference inhibitor SAHA. | nih.gov |
Positional Isomerism and Its Impact on Biological Potency and Selectivity
The specific placement of functional groups on the thiazole ring and its substituents—known as positional isomerism—has a profound impact on biological potency and selectivity. Even subtle shifts in substituent position can drastically alter a molecule's three-dimensional shape and its ability to interact with a target.
In studies of thiazole-triazole acetamide hybrids, it was observed that different isomers exhibited varied levels of activity, with certain positional arrangements proving superior. scribd.com For example, the synergistic effect of a 3,4-dichloro substitution pattern on an aryl ring highlights that the relative positions of the chlorine atoms are crucial for enhanced potency. nih.gov Shifting these substituents to other positions could diminish or abolish the beneficial effect.
Furthermore, the core scaffold itself presents opportunities for positional isomerism. The thiazole ring in these compounds is often substituted at the 2- and 4-positions. For instance, in the development of HDAC inhibitors, 4-phenyl substituted thiazoles were investigated. arkat-usa.org A related study on 4-phenylthiazoles explored modifications to this moiety to understand the structural requirements for dual inhibition of sEH and FAAH enzymes. nih.gov The differential activity and selectivity observed in these analogs underscore that the specific arrangement of substituents around the thiazole core is a key factor in determining the ultimate biological profile of the compound.
Pharmacological Investigations of 2 4 Hydroxythiazol 2 Yl Acetamide Derivatives Preclinical Focus
In Vitro Biological Activity Assessments
The in vitro evaluation of 2-(4-hydroxythiazol-2-yl)acetamide derivatives has revealed a broad spectrum of biological effects, ranging from anticancer to antimicrobial activities. These studies are fundamental in identifying lead compounds for further development.
Derivatives of the thiazole (B1198619) acetamide (B32628) scaffold have demonstrated significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines.
One study reported a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives that were evaluated for their cytotoxicity against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.irijcce.ac.ir The results indicated that HeLa and U87 cells were more sensitive to these compounds compared to A549 cells. ijcce.ac.ir Notably, compound 8a , which has an ortho-chlorine substitution on the phenyl ring, was the most active against HeLa cells, with an IC50 value of 1.3 µM. ijcce.ac.ir
In another investigation, novel thiazole/ethyl thiazole carboxylate-acetamide derivatives were tested for their cytotoxic properties on A549, Caco-2 (colorectal cancer), and SHSY-5Y (neuroblastoma) tumor cell lines. dergipark.org.tr The study highlighted that the thiazole ring system is favorable for anticancer drug development due to its ability to induce apoptosis. dergipark.org.tr
Furthermore, a series of 2,4-disubstituted thiazole derivatives were assessed as potential tubulin polymerization inhibitors. frontiersin.orgnih.gov These compounds showed significant antiproliferative activity against four cancer cell lines, with some exhibiting more potency than the reference drug combretastatin (B1194345) A-4. frontiersin.orgnih.gov For instance, compound 10a was particularly effective against the prostate PC-3 cancer cell line (IC50 = 7 ± 0.6 µM) and the MCF-7 breast cancer cell line (IC50 = 4 ± 0.2 µM). frontiersin.org Importantly, these compounds did not show cytotoxic effects on normal MCF-10A cells. frontiersin.orgnih.gov
Additionally, new indole (B1671886) derivatives containing a 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide moiety were synthesized and evaluated against A549 and K562 (chronic myelogenous leukemia) cells. nih.gov Compound 10b emerged as the most potent derivative, with IC50 values of 12.0 nM and 10 nM against A549 and K562 cells, respectively. nih.gov
Other studies have also reported the efficacy of 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives against K-562, A549, and PC-3 cell lines, with IC50 values in the micromolar range. nih.gov
Antiproliferative Activity of Thiazole Acetamide Derivatives
| Compound | Cell Line | Activity (IC50/GI50) | Reference |
| 8a | HeLa | 1.3 µM | ijcce.ac.ir |
| 10a | PC-3 | 7 ± 0.6 µM | frontiersin.org |
| 10a | MCF-7 | 4 ± 0.2 µM | frontiersin.org |
| 10b | A549 | 12.0 nM | nih.gov |
| 10b | K562 | 10 nM | nih.gov |
| Compound 18 | PC-3 | 5.96 µM | nih.gov |
| Compound 19 | A549 | 7.90 µM | nih.gov |
| Compound 25 | K562 | 7.71 µM | nih.gov |
HIF Prolyl 4-Hydroxylases (PHDs): A series of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide analogs have been designed and synthesized as inhibitors of HIF prolyl 4-hydroxylases (PHDs). nih.gov These enzymes are key regulators of the hypoxia-inducible factor (HIF) pathway. mdpi.comnih.gov Structure-activity relationship (SAR) studies led to the development of derivatives with potent PHD2 inhibition. nih.govmdpi.com For instance, the introduction of a nitrile group at the 5-position of the pyridine (B92270) ring significantly increased the inhibitory potency. mdpi.com One such derivative, compound 8 , demonstrated a more than 40-fold enhancement in erythropoietin (EPO) production, indicating effective PHD inhibition in a cellular context. mdpi.com
Histone Deacetylase 6 (HDAC6): HDAC6 has emerged as a significant therapeutic target in cancer and neurological diseases. nih.gov While specific studies on this compound are limited, related structures with a hydroxamic acid zinc-binding group have shown potent and selective inhibition of HDAC6. nih.govnih.gov For example, N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) has been identified as an HDAC6-specific inhibitor. nih.gov The general scaffold of thiazole-containing hydroxamates is considered a promising starting point for developing selective HDAC6 inhibitors. nih.gov
Cyclooxygenase (COX): Certain N-(benzo[d]thiazol-2-yl)acetamide derivatives have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. In an in silico analysis, these compounds showed potential binding interactions with COX enzymes, suggesting a possible mechanism for their observed analgesic effects. researchgate.net
Thiazole derivatives have long been recognized for their antimicrobial properties. fabad.org.tr
Antibacterial Activity: New acetamide derivatives of 2-mercaptobenzothiazole (B37678) have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Several of these compounds exhibited moderate to good antibacterial activity, with some showing efficacy comparable to the standard drug levofloxacin. nih.gov Specifically, compounds 2b , 2c , and 2i demonstrated significant antibacterial and antibiofilm potential. nih.gov
Antifungal Activity: The antifungal potential of thiazole acetamide derivatives has also been explored. fabad.org.tr For instance, 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides have been investigated as potential antifungal agents against various phytopathogenic fungi. researchgate.net One compound, 4e , was found to be highly active against A. solani and P. lingam, with EC50 values of 0.85 and 2.29 µg/mL, respectively. researchgate.net Other studies have also shown that novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives possess excellent antifungal activities against S. sclerotiorum and P. capsici. nih.gov
Antimicrobial Activity of Thiazole Acetamide Derivatives
| Compound | Target Organism | Activity (MIC/EC50) | Reference |
| 2b, 2c, 2i | Gram-positive & Gram-negative bacteria | Comparable to levofloxacin | nih.gov |
| 4e | A. solani | 0.85 µg/mL | researchgate.net |
| 4e | P. lingam | 2.29 µg/mL | researchgate.net |
| 5e | S. sclerotiorum | 2.89 µg/mL | nih.gov |
Several studies have highlighted the antioxidant potential of acetamide and thiazole derivatives. nih.govnih.govnih.govresearchgate.netmdpi.com The in vitro antioxidant activity is often assessed by measuring the compound's ability to scavenge free radicals, such as the ABTS radical. nih.govnih.govresearchgate.net
New phenolic derivatives of thiazolidine-2,4-dione have been synthesized and shown to act as potent radical scavengers and electron donors. mdpi.com Similarly, a catechol hydrazinyl-thiazole derivative demonstrated notable antioxidant properties. mdpi.com In one study, various acetamide derivatives were synthesized, and their antioxidant activity was confirmed through multiple assays, including the estimation of ROS and NO production in macrophages. nih.govresearchgate.net
Antiparasitic Activity: Thiazole acetamide derivatives have shown promise as antiparasitic agents. nih.govmdpi.comunl.pt Studies have demonstrated their cytotoxic potential against parasites such as Leishmania amazonensis and Trypanosoma cruzi. nih.govunl.pt For instance, certain naphthyl-thiazole derivatives exhibited inhibitory potential against the amastigote forms of both parasites. nih.govunl.pt The antiparasitic activity of these compounds is often influenced by the nature of the substituents on the thiazole ring. mdpi.com
Analgesic Activity: The analgesic potential of N-(benzo[d]thiazol-2-yl)acetamide derivatives has been evaluated using the acetic acid-induced writhing test in mice. researchgate.net Compounds S30A1 (N-(benzo[d]thiazol-2-yl)acetamide) and its 6-nitro derivative (S30 ) showed a significant reduction in writhing response, indicating promising analgesic effects. researchgate.net Another study synthesized a series of novel thiazole derivatives by incorporating a pyrazole (B372694) moiety into 2-hydrazinyl-N-(4-phenylthiazol-2-yl)acetamide. researchgate.netijpsjournal.com Several of these compounds exhibited good analgesic activity in the tail immersion test in mice, with compounds 8c and 8e showing the highest activity. researchgate.net
Preclinical In Vivo Pharmacological Investigations of Thiazole Acetamide Scaffolds
While a substantial body of in vitro data exists, preclinical in vivo investigations provide crucial insights into the pharmacological effects of these compounds in a whole-organism context.
The analgesic activity of N-(benzo[d]thiazol-2-yl)acetamide derivatives has been confirmed in in vivo mouse models. researchgate.net Specifically, the acetic acid-induced writhing test demonstrated that these compounds could significantly inhibit pain responses. researchgate.net Similarly, other novel thiazole derivatives have shown significant analgesic effects in the tail immersion test in mice, further validating the potential of this scaffold for developing new pain management therapies. researchgate.netijpsjournal.com
Further in vivo studies are necessary to fully elucidate the pharmacokinetic profiles, efficacy, and safety of these promising thiazole acetamide derivatives for various therapeutic applications.
Pharmacodynamic Response and Biomarker Modulation in Animal Models
Derivatives of this compound are of significant interest due to their potential to act as inhibitors of hypoxia-inducible factor (HIF) prolyl 4-hydroxylase (PHD). By inhibiting these enzymes, these compounds can stabilize HIF-α, a transcription factor that plays a crucial role in the cellular response to hypoxia. nih.govnih.gov This stabilization leads to the activation of downstream genes, most notably erythropoietin (EPO), a key hormone in the production of red blood cells. nih.govfrontiersin.org
Preclinical studies in animal models have demonstrated that the inhibition of PHDs by compounds structurally related to this compound leads to a dose-dependent increase in endogenous EPO production, which in turn stimulates erythropoiesis. nih.govfrontiersin.org This mechanism has been investigated for its therapeutic potential in treating anemia, particularly in the context of chronic kidney disease. nih.gov
Beyond the stimulation of EPO, the pharmacodynamic response to these derivatives also involves the modulation of iron metabolism. The activation of HIF leads to changes in the expression of proteins involved in iron absorption, transport, and utilization. nih.gov For instance, HIF-2 activation in the liver has an inhibitory effect on hepcidin (B1576463) expression, a key regulator of iron availability. nih.gov This dual action of boosting EPO and improving iron mobilization underscores the therapeutic potential of this class of compounds. Some preclinical studies have also suggested neuroprotective effects of HIF-PHIs, where they have been shown to protect against cerebral ischemia in animal models by elevating EPO levels and protecting the blood-brain barrier. frontiersin.org
Interactive Table: Pharmacodynamic Effects of Thiazole Acetamide Derivatives in Animal Models
| Derivative Type | Animal Model | Key Pharmacodynamic Effect | Biomarker Modulation |
| HIF Prolyl Hydroxylase Inhibitors | Mouse models of chronic kidney disease | Stimulation of erythropoiesis | Increased endogenous EPO production, decreased hepcidin levels nih.govnih.gov |
| Thiazole Acetic Acid Derivatives | Isolated rat hearts | Increased developed tension (myocardial contraction) | Not specified nih.gov |
| HIF Prolyl Hydroxylase Inhibitors | In vivo models of cerebral ischemia | Neuroprotection | Elevation of EPO, protection of the blood-brain barrier frontiersin.org |
Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Considerations for Thiazole Acetamide Derivatives
The preclinical evaluation of absorption, distribution, metabolism, and excretion (ADME) is critical for the development of any new therapeutic agent. For thiazole acetamide derivatives, these properties have been investigated through both in vivo studies in animal models and in silico predictions.
Absorption and Bioavailability: Studies on related thiazole derivatives have shown variable oral bioavailability. For instance, a thiazole benzenesulfonamide (B165840) derivative investigated in rats, dogs, and monkeys showed oral bioavailability ranging from 4% to 27%. nih.gov The low oral bioavailability in some cases was attributed to poor oral absorption and a significant first-pass effect in the gut. nih.gov Efforts to improve oral exposure have included the design of prodrugs and structural modifications to reduce the number of hydrogen bonding sites in the molecule. nih.gov In silico predictions for some 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives have suggested good drug-likeness properties and absorption percentages of over 70% for many compounds in the series.
Distribution: The distribution of thiazole acetamide derivatives into various tissues is a key factor in their efficacy and potential for off-target effects. The volume of distribution and tissue penetration would be influenced by factors such as lipophilicity and plasma protein binding. While specific tissue distribution data for this compound is not readily available, the intended site of action for HIF-PHI activity includes the kidney and liver, where EPO production is primarily regulated. nih.gov
Metabolism: The metabolism of thiazole acetamide derivatives can proceed through various pathways. Hydroxylation of the acetamide moiety has been observed in rabbits for N-arylacetamides. The metabolic stability of these compounds is a key determinant of their pharmacokinetic profile. In vitro studies with liver microsomes are often used to assess metabolic stability and identify potential metabolites.
Excretion: The primary route of excretion for many small molecule drugs and their metabolites is through the urine and feces. For a related thiazole benzenesulfonamide, studies with a radiolabeled compound in rats indicated that oral doses were rapidly eliminated.
Interactive Table: Preclinical ADME Properties of Representative Thiazole Derivatives
| Compound Class | Animal Model | Key ADME Parameter | Findings |
| Thiazole Benzenesulfonamide | Rat | Oral Bioavailability | 17% nih.gov |
| Thiazole Benzenesulfonamide | Rat | Absorption | Approximately 28% of the oral dose was absorbed. nih.gov |
| Thiazole Benzenesulfonamide | Rat | Hepatic Extraction | 30% nih.gov |
| 2-Hydroxy Benzothiazole-linked 1,3,4-Oxadiazoles | In silico | Absorption | Predicted absorption of >70% for most compounds. |
| N-Arylacetamides | Rabbit | Metabolism | Hydroxylation of the acetamide moiety observed. |
Mechanistic Studies of 2 4 Hydroxythiazol 2 Yl Acetamide and Its Analogs
Elucidation of Cellular Pathway Modulation by Thiazole (B1198619) Acetamide (B32628) Derivatives (e.g., Apoptosis Induction, Cell Cycle Perturbation)
Thiazole acetamide derivatives represent a class of heterocyclic compounds that have garnered significant attention for their potential to modulate critical cellular pathways involved in cancer progression. Research into these molecules has revealed their capacity to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle, both of which are key strategies in anticancer drug development.
Apoptosis Induction: Apoptosis is a fundamental process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov Thiazole-containing compounds have been shown to trigger this cell death mechanism in various cancer cell lines. nih.govresearchgate.net For instance, a series of 5-ene-2-arylaminothiazol-4(5H)-ones, which are structurally related to thiazole acetamides, were found to induce apoptosis in breast cancer cells. nih.gov Similarly, hybrid molecules combining thiazole and pyrazole (B372694) motifs have been synthesized and identified as effective inducers of apoptosis. researchgate.net
The mechanisms underlying this pro-apoptotic activity can be multifaceted. One study on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives demonstrated that their cytotoxic effects were linked to the activation of caspase 3, a key executioner enzyme in the apoptotic cascade. ijcce.ac.ir Furthermore, these compounds were shown to decrease the mitochondrial membrane potential and increase the production of reactive oxygen species (ROS), both of which are events that can initiate the intrinsic apoptotic pathway. ijcce.ac.ir The blockage of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a target of some thiazole derivatives, has also been confirmed to motivate apoptosis in cancer cells, adding another layer to their antitumor effect. nih.gov
Cell Cycle Perturbation: In addition to inducing apoptosis, disrupting the cell cycle is another avenue through which anticancer agents can exert their effects. The cell cycle is a tightly regulated process that governs cell proliferation, and causing a halt or "arrest" at specific phases can prevent cancer cells from dividing. Flow cytometry analyses of cancer cells treated with certain bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives, which can be considered complex analogs, were performed to evaluate their potential to cause cell cycle arrest. nih.gov Studies on other agents that affect cellular processes have shown a dose-related accumulation of cells in the S (synthesis) and G2/M (gap 2/mitosis) phases of the cell cycle following treatment. nih.gov This perturbation of the normal cell cycle distribution can be a sensitive indicator of a compound's cytotoxic activity. nih.gov
Table 1: Cellular Pathway Modulation by Thiazole Acetamide Analogs
| Derivative Class | Cellular Effect | Mechanism/Observation | Cancer Cell Line(s) |
|---|---|---|---|
| 5-ene-2-arylaminothiazol-4(5H)-ones | Apoptosis Induction | Induces programmed cell death. nih.gov | Breast Cancer |
| Thiazole-pyrazole hybrids | Apoptosis Induction | Acts as an apoptosis inducer. researchgate.net | Not Specified |
| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamides | Apoptosis Induction | Activates caspase 3, reduces mitochondrial membrane potential, generates ROS. ijcce.ac.ir | Hela, A549, U87 |
| Bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxalines | Apoptosis Induction & Cell Cycle Arrest | Induces apoptosis and evaluated for cell cycle arrest potential. nih.gov | Not Specified |
Identification and Validation of Specific Molecular Targets (e.g., VEGFR-2, HDAC6, Hypoxia-Inducible Factor Prolyl Hydroxylases)
The therapeutic effects of 2-(4-hydroxythiazol-2-yl)acetamide and its analogs are rooted in their interaction with specific molecular targets within the cell. Key among these are enzymes and receptors that play pivotal roles in tumor growth, survival, and adaptation to the tumor microenvironment.
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a tyrosine kinase receptor that is a primary mediator of angiogenesis, the process of forming new blood vessels. mdpi.comresearchgate.net In cancer, tumors rely on angiogenesis to supply nutrients and oxygen for their growth and metastasis, making VEGFR-2 a critical therapeutic target. nih.govresearchgate.net Numerous studies have identified thiazole-containing derivatives as potent inhibitors of VEGFR-2. For example, a series of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were specifically designed as VEGFR-2 inhibitors and showed excellent inhibitory activity. nih.gov Another study demonstrated that compounds featuring a 4-chlorophenylthiazole ring effectively inhibited the kinase activity of VEGFR-2, with one derivative showing an IC₅₀ value of 51.09 nM. mdpi.com The inhibitory mechanism involves blocking the receptor's kinase activity, which in turn disrupts downstream signaling pathways responsible for endothelial cell proliferation and migration. nih.gov
HDAC6: Histone Deacetylase 6 (HDAC6) is a unique, predominantly cytoplasmic enzyme that belongs to the class IIB family of HDACs. nih.govnih.gov Unlike other HDACs that primarily act on histones in the nucleus, HDAC6's major substrate is α-tubulin, a key component of microtubules. nih.gov By deacetylating α-tubulin, HDAC6 regulates cell motility, adhesion, and protein trafficking, processes that are crucial for cancer metastasis. nih.gov HDAC6 is structurally distinct, featuring two independent catalytic domains (CD1 and CD2) and a zinc-finger ubiquitin-binding domain. nih.govnih.gov The design of selective HDAC6 inhibitors often involves a chemical structure with a group that binds to the zinc ion in the catalytic site, a linker, and a "cap" group that interacts with the protein surface to confer selectivity. nih.gov While direct inhibition by this compound is not established, its structural features could be incorporated into the design of novel HDAC6 inhibitors.
Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PH): Hypoxia-Inducible Factor (HIF) prolyl hydroxylases are enzymes that regulate the stability of HIF-1α, a transcription factor that allows cells to adapt to low-oxygen (hypoxic) conditions typical of the tumor microenvironment. nih.govnih.gov Under normal oxygen levels, HIF prolyl hydroxylases mark HIF-1α for degradation. youtube.com By inhibiting these enzymes, small molecules can stabilize HIF-1α even in the presence of oxygen, mimicking a hypoxic response. youtube.com This leads to the activation of genes involved in processes like angiogenesis (e.g., VEGF) and erythropoiesis. nih.gov Inhibitors of HIF prolyl hydroxylases are being investigated as treatments for anemia and as neuroprotective agents, demonstrating the therapeutic potential of targeting this pathway. nih.govnih.gov
Table 2: Molecular Targets of Thiazole Acetamide Analogs
| Target | Function | Derivative Class/Compound | Inhibitory Activity (IC₅₀) |
|---|---|---|---|
| VEGFR-2 | Angiogenesis, Endothelial Cell Proliferation nih.govmdpi.com | 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide (W13) nih.gov | 1.6 nM |
| VEGFR-2 | Angiogenesis, Endothelial Cell Proliferation nih.govmdpi.com | Compound with 4-chlorophenylthiazole ring (III) mdpi.com | 51.09 nM |
| HDAC6 | Cell Motility, Protein Trafficking nih.gov | General Thiazole Analogs (Potential) | Not Applicable |
| HIF-PH | Regulation of HIF-1α stability nih.govnih.gov | General Thiazole Analogs (Potential) | Not Applicable |
Detailed Analysis of Ligand-Macromolecule Binding Modes
Understanding how a ligand like this compound or its analogs interacts with its macromolecular target is fundamental to rational drug design. This involves detailed analysis of the binding modes, which can be elucidated through computational and experimental techniques.
Computational Modeling and Docking: Molecular docking is a computational method frequently used to predict the binding orientation and affinity of a ligand to its target protein. This approach was instrumental in the design of novel VEGFR-2 inhibitors based on an N-acylhydrazone scaffold and various acetamide derivatives. researchgate.netnih.gov Docking studies help to validate that the designed molecules fit within the binding pocket of the target and form favorable interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues. nih.gov For instance, in the development of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as VEGFR-2 inhibitors, molecular docking simulations were a key part of the design and validation process. nih.gov
X-ray Crystallography: For a definitive, high-resolution view of ligand-macromolecule interactions, X-ray crystallography is the gold standard. This technique provides a three-dimensional structure of the ligand bound to the protein. Studies on HDAC6 have utilized crystallography to reveal the binding modes of various inhibitors. nih.gov These crystal structures have provided unprecedented snapshots of the catalytic mechanism and have shown how inhibitors interact with the zinc ion in the active site. nih.gov Such detailed structural information is invaluable for understanding the basis of inhibitor potency and selectivity, and for guiding the optimization of lead compounds.
Advanced Binding Affinity Estimation: Predicting the binding affinity of ligands, especially those that form coordination bonds with metal ions (as seen in HDACs), can be challenging for standard computational methods. nih.gov To address this, more advanced approaches have been developed. One such method is the multi-mode quantum mechanics/molecular mechanics linear response (mm QM/MM LR) approach. This technique improves upon traditional methods by using higher-level QM/MM energy calculations and by considering multiple binding modes of the ligand within the active site, leading to a more accurate estimation of binding affinities. nih.gov This approach was successfully applied to hydroxamate ligands inhibiting a zinc-dependent metalloproteinase, highlighting its utility for complex binding scenarios that may be relevant to certain thiazole derivatives. nih.gov
Computational and Theoretical Chemistry Applications in 2 4 Hydroxythiazol 2 Yl Acetamide Research
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govsemanticscholar.orgresearchgate.netnih.govbiointerfaceresearch.comresearchgate.net In the context of drug discovery, it is used to predict how a ligand, such as 2-(4-hydroxythiazol-2-yl)acetamide, might bind to the active site of a target protein. This technique is crucial for identifying potential biological targets and understanding the mechanism of action at a molecular level.
Research on various thiazole (B1198619) and acetamide (B32628) derivatives has demonstrated the utility of molecular docking in identifying potential inhibitors for a range of diseases. For instance, studies on thiazole derivatives have used molecular docking to screen for potential inhibitors of enzymes like tubulin and cyclooxygenase (COX). nih.govresearchgate.netnih.gov Similarly, docking studies on N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been performed to understand their urease inhibition activity. nih.gov These studies provide a framework for how molecular docking could be applied to this compound to explore its therapeutic potential.
A key output of molecular docking simulations is the quantitative assessment of the binding affinity between a ligand and a protein, typically expressed as a docking score in units of kcal/mol. nih.govnih.govnih.govbiointerfaceresearch.com This score estimates the free energy of binding, with lower (more negative) values indicating a stronger and more favorable interaction. This quantitative metric allows for the ranking of different compounds and the prioritization of the most promising candidates for further experimental testing.
In studies of related thiazole derivatives, docking scores have been instrumental in identifying compounds with high binding affinities for their respective targets. For example, molecular docking studies on thiazole carboxamide derivatives against COX-1 and COX-2 enzymes have shown docking scores ranging from -4.99 to -6.58 kcal/mol. nih.gov Another study on thiazole-2-acetamide derivatives as tubulin polymerization inhibitors reported binding affinities with a superior score of -7.3 kcal/mol for the most active compound. nih.gov
Table 1: Illustrative Docking Scores of Thiazole Derivatives Against Various Protein Targets
| Thiazole Derivative Class | Protein Target | Range of Docking Scores (kcal/mol) | Reference |
|---|---|---|---|
| Thiazole Carboxamides | COX-2 | -5.49 to -6.58 | nih.gov |
| Thiazole-2-acetamide Derivatives | Tubulin | around -7.3 | nih.gov |
| Azolylhydrazonothiazoles | EGFR TK | up to -10.9 | nih.gov |
| Imidazo[2,1-b] nih.govrdd.edu.iqnih.govthiadiazole Carboxamides | Fer Kinase | -7.9 to -8.9 | biointerfaceresearch.com |
This table presents example data from studies on related compounds to illustrate how binding affinities are reported. The specific binding affinity of this compound would require dedicated computational studies.
Beyond providing a quantitative score, molecular docking reveals the specific interactions between the ligand and the amino acid residues within the protein's active site. nih.govnih.govmdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. Mapping this interaction network is crucial for understanding the structural basis of binding and for guiding lead optimization efforts.
For example, docking studies of N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide with urease revealed key hydrogen bonding interactions with residues such as Glu252 and Lys156. nih.gov In another study, the binding of thiazole derivatives to the colchicine (B1669291) binding site of tubulin was stabilized by hydrophobic interactions. nih.gov Identifying these key residues allows medicinal chemists to design new derivatives with modified functional groups that can form stronger or additional interactions, thereby improving binding affinity and selectivity.
Table 2: Common Interactions and Key Amino Acid Residues Identified in Docking Studies of Thiazole Derivatives
| Type of Interaction | Example Amino Acid Residues | Significance | Reference |
|---|---|---|---|
| Hydrogen Bonding | ASP, GLY, CYS, ASN, ARG | Provides specificity and directionality to the binding. | nih.govbiointerfaceresearch.comnih.gov |
| Hydrophobic Interactions | Amino acids within hydrophobic pockets | Contributes significantly to the overall binding energy. | nih.gov |
| Arene-Cation (pi-cation) Interactions | ARG, LYS | Strong non-covalent interaction contributing to binding. | semanticscholar.org |
| Arene-H (pi-H) Interactions | - | Weak electrostatic interaction that can influence binding orientation. | mdpi.com |
This table provides examples of interaction types and residues from studies on related thiazole compounds. The specific interactions for this compound would be unique to its target.
Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.govrsc.org MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and any conformational changes that may occur upon binding. nih.govresearchgate.netacs.org
A key application of MD simulations in drug research is to assess the stability of the complex predicted by molecular docking. rsc.orgnih.gov By simulating the complex in a realistic environment (e.g., in water), researchers can observe whether the ligand remains bound to the active site or dissociates. The stability is often analyzed using metrics like the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). A stable complex will typically show low and converging RMSD values over the simulation time. rsc.orgnih.gov RMSF analysis, on the other hand, highlights the flexibility of different parts of the protein and ligand.
MD simulations on thiazole derivatives have been used to confirm the stability of ligand-protein complexes. For instance, a 50 ns MD simulation of a thiazole derivative bound to the LasR receptor of P. aeruginosa demonstrated the stability of the interaction. nih.gov Similarly, MD simulations of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives showed that the ligand-protein complex stabilized after 25 ns. nih.gov
Table 3: Key Metrics in Molecular Dynamics Simulations and Their Interpretation
| Metric | Description | Interpretation in Ligand-Receptor Complex |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein or ligand over time, relative to a reference structure. | A low and stable RMSD value over time suggests that the complex is stable and has reached equilibrium. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each atom or residue from its average position during the simulation. | Indicates the flexibility of different regions of the protein. High RMSF values in the active site may indicate conformational changes upon ligand binding. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govresearchgate.netsciencepublishinggroup.comnih.govsemanticscholar.orgresearchgate.netkbhgroup.inmdpi.com DFT calculations can predict a wide range of molecular properties, including molecular geometry, electronic distribution, and reactivity indices. These calculations are valuable for understanding the intrinsic properties of a molecule like this compound, which can influence its biological activity.
DFT calculations can be used to predict the stability of a molecule by calculating its total energy. rdd.edu.iqsciencepublishinggroup.com A lower total energy generally corresponds to a more stable molecule. Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of molecular stability; a larger energy gap suggests higher stability and lower reactivity. rdd.edu.iqresearchgate.net
Studies on various acetamide and thiazole derivatives have employed DFT to elucidate their structural and electronic properties. nih.govsciencepublishinggroup.com For example, DFT calculations on a series of thiazoline (B8809763) derivatives helped to identify the most stable compound in the series based on its energetic properties. sciencepublishinggroup.com These calculations also help in understanding the sites within a molecule that are more susceptible to electrophilic or nucleophilic attack, which is crucial for predicting metabolic pathways and potential interactions with biological macromolecules. sciencepublishinggroup.com
Table 4: Key Parameters from DFT Calculations and Their Significance
| Parameter | Description | Significance in Molecular Properties |
|---|---|---|
| Total Energy | The total energy of the molecule in its optimized geometry. | Lower energy indicates higher thermodynamic stability. |
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability of the molecule to donate electrons. |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability of the molecule to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A larger gap generally implies higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to form electrostatic interactions. |
Correlation of Quantum Chemical Descriptors with Biological Activity (e.g., LUMO Density)
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its various properties. These descriptors are instrumental in understanding the reactivity and stability of compounds. In the context of drug design, a significant correlation often exists between these descriptors and the biological activity of a molecule.
One of the most insightful sets of descriptors are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity, which can be a desirable trait for a biologically active compound. mdpi.comresearchgate.net
For derivatives of this compound, such as other thiazole-containing compounds, Density Functional Theory (DFT) is a commonly employed method to calculate these quantum chemical parameters. nih.govnih.gov For instance, in studies of various thiazole-bearing sulfonamide analogs, the distribution of HOMO and LUMO densities across the molecule has been analyzed. mdpi.com It was observed that in some analogs, the HOMO is primarily located on the thiazole ring and parts of the attached side chains, while the LUMO is distributed on other aromatic portions of the molecule. mdpi.com This distribution of electron density is critical for the molecule's interaction with biological targets.
The local reactivity of acetamide derivatives has also been investigated using Fukui functions, which are based on DFT calculations. nih.gov These studies help to identify the specific atoms or functional groups within the molecule that are most likely to participate in chemical reactions, such as the formation of bonds with biological macromolecules like proteins. nih.gov
Below is a table illustrating typical quantum chemical descriptor data for representative thiazole derivatives, showcasing the kind of information that is correlated with biological activity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Thiazole Analog 1 | -8.36 | -0.46 | 7.91 |
| Thiazole Analog 2 | -8.37 | -0.45 | 7.92 |
This table presents representative data for thiazole derivatives to illustrate the application of quantum chemical descriptors. The values are indicative and sourced from studies on related compounds. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are critical for a molecule's activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov This predictive capability significantly reduces the time and resources required for the discovery of potent drug candidates. nih.gov
The process of developing a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. nih.gov Then, a wide range of molecular descriptors are calculated for each compound. These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., molecular shape). nih.gov Finally, statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the observed biological activity. nih.gov
For thiazole derivatives, QSAR studies have been successfully employed to predict their potential as inhibitors of various enzymes. nih.gov These models can highlight which structural modifications are likely to enhance the desired biological effect. For example, a QSAR model might reveal that increasing the hydrophobicity or introducing a specific substituent at a particular position on the thiazole ring leads to a significant increase in inhibitory potency.
The predictive power of a QSAR model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. nih.gov A robust and validated QSAR model is a powerful tool for the rational design of new derivatives of this compound with improved therapeutic potential.
The following table provides a conceptual example of a QSAR model for a series of thiazole derivatives.
| Descriptor | Coefficient | Contribution to Activity |
| Molecular Weight | 0.25 | Positive |
| LogP (Lipophilicity) | 0.60 | Positive |
| Dipole Moment | -0.15 | Negative |
| Number of Hydrogen Bond Donors | 0.30 | Positive |
This table is a conceptual representation of a QSAR model, illustrating how different molecular descriptors can contribute to the predicted biological activity of thiazole derivatives.
In Silico ADME Prediction and Profiling
Before a compound can become a viable drug, it must not only exhibit potent biological activity but also possess favorable pharmacokinetic properties. These properties are often summarized by the acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion. In the early stages of drug discovery, it is crucial to assess the ADME profile of a compound to avoid costly failures in later development phases.
In silico ADME prediction offers a rapid and cost-effective way to evaluate these properties before a compound is even synthesized. mdpi.com Various computational models and software tools are available to predict a wide range of ADME parameters. For instance, Lipinski's "Rule of Five" is a well-known guideline that helps to assess the drug-likeness of a compound based on simple physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com
For derivatives of this compound, in silico ADME profiling can provide valuable insights. nih.gov For example, the predicted intestinal absorption can indicate how well the compound might be absorbed from the gastrointestinal tract. mdpi.com Predictions of blood-brain barrier penetration are crucial for drugs targeting the central nervous system. semanticscholar.org Furthermore, the potential for a compound to be metabolized by cytochrome P450 enzymes can be estimated, which is important for predicting drug-drug interactions. nih.gov
Studies on various benzimidazole (B57391) and thiazole derivatives have shown that in silico tools can effectively predict their ADME properties. researchgate.net For example, some synthesized compounds have been shown to comply with Lipinski's rule and exhibit good predicted oral bioavailability. mdpi.com
A typical in silico ADME profile for a thiazole derivative might include the data presented in the table below.
| ADME Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Favorable for oral absorption |
| LogP | < 5 | Optimal lipophilicity |
| Hydrogen Bond Donors | < 5 | Good membrane permeability |
| Hydrogen Bond Acceptors | < 10 | Good membrane permeability |
| Human Intestinal Absorption | > 80% | High absorption expected |
| Caco-2 Permeability | High | Good potential for intestinal absorption |
This table provides an example of a predicted in silico ADME profile for a thiazole derivative, based on findings from related compounds. mdpi.comnih.gov
Advanced Analytical Methodologies for Research on 2 4 Hydroxythiazol 2 Yl Acetamide
Spectroscopic Characterization Techniques
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is indispensable for the structural analysis of 2-(4-hydroxythiazol-2-yl)acetamide. Different spectroscopic methods provide complementary information, which, when combined, offers a comprehensive structural picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. researchgate.net Both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) are fundamental to the structural elucidation of this compound.
¹H-NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shift (δ) values, measured in parts per million (ppm), indicate the electronic environment of the protons. researchgate.net For this compound, the ¹H-NMR spectrum would be expected to show distinct signals for the protons on the thiazole (B1198619) ring, the methylene (B1212753) (-CH2-) group, and the amide (-NH2) group.
¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts in ¹³C-NMR are influenced by the hybridization and electronegativity of neighboring atoms. researchgate.net This technique is instrumental in confirming the number and types of carbon atoms, including those in the thiazole ring, the methylene group, and the carbonyl group of the amide.
| ¹H-NMR and ¹³C-NMR Data for this compound |
| Nucleus |
| ¹H |
| ¹H |
| ¹H |
| ¹³C |
| ¹³C |
| ¹³C |
| ¹³C |
| Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a general expectation based on typical chemical shift ranges for similar functional groups. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. Each functional group absorbs IR radiation at a characteristic frequency range, corresponding to the vibrational modes of its bonds.
For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of key functional groups:
O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ indicates the hydroxyl (-OH) group on the thiazole ring.
N-H stretch: One or two sharp peaks in the range of 3100-3500 cm⁻¹ correspond to the amide (-NH₂) group.
C=O stretch: A strong, sharp absorption band around 1630-1690 cm⁻¹ is characteristic of the carbonyl group in the amide function.
C=N and C=C stretches: Absorptions in the 1400-1650 cm⁻¹ region are indicative of the thiazole ring.
| Characteristic IR Absorption Frequencies for this compound |
| Functional Group |
| Hydroxyl (-OH) |
| Amide (-NH₂) |
| Amide (C=O) |
| Thiazole Ring |
Mass Spectrometry (MS, HRMS, LC-MS, HPLC-MS-MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
Mass Spectrometry (MS): Provides the molecular weight of the compound by ionizing the molecule and detecting the resulting molecular ion peak. For this compound (C₅H₆N₂O₂S), the expected monoisotopic mass is approximately 158.015 Da. uni.lu
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This can definitively confirm the molecular formula.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It allows for the analysis of complex mixtures, separating the components before they are introduced into the mass spectrometer.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS-MS): This advanced technique involves two stages of mass analysis. nih.gov The first stage selects a specific ion (e.g., the molecular ion of this compound), which is then fragmented. The second stage analyzes the resulting fragment ions. This provides highly specific and sensitive detection and can be used for structural confirmation and quantification in complex matrices. nih.gov
| Predicted Mass Spectrometry Data for this compound |
| Adduct |
| [M+H]⁺ |
| [M+Na]⁺ |
| [M-H]⁻ |
| [M+NH₄]⁺ |
| [M+K]⁺ |
| Data sourced from predicted values. uni.lu |
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is a highly versatile and reliable method for assessing the purity of this compound and for its quantitative analysis in various samples.
In a typical HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. A detector is used to monitor the eluent, and the time at which a compound elutes (retention time) is characteristic of that compound under specific conditions. The area under the peak is proportional to the concentration of the compound. For quantitative analysis, a calibration curve is typically generated using standards of known concentration. rsc.org
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate non-volatile mixtures. It is widely used for monitoring the progress of chemical reactions and for assessing the purity of a compound.
Gas Chromatography (GC) with Derivatization Strategies for Volatile Analytes
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct GC analysis of this compound is challenging due to its polar nature, attributed to the hydroxyl (-OH) and amide (-CONH2) functional groups. These groups can lead to strong intermolecular hydrogen bonding, which decreases the compound's volatility and can cause poor peak shape (tailing) and interaction with the GC column. covachem.comresearch-solution.com To overcome these limitations, derivatization is an essential sample preparation step. research-solution.comresearchgate.net
Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. covachem.comyoutube.com This process involves reacting the polar functional groups with a specific reagent to replace active hydrogens with less polar moieties. sigmaaldrich.com For this compound, the primary targets for derivatization are the active hydrogens on the hydroxyl and amide groups. sigmaaldrich.com
Common derivatization strategies for compounds with these functional groups include:
Silylation: This is a widely used method that introduces a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, into the molecule. research-solution.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose. sigmaaldrich.comtcichemicals.com The resulting silylated derivative of this compound would be significantly more volatile and thermally stable. covachem.com The reaction with BSTFA, often aided by a catalyst like trimethylchlorosilane (TMCS), replaces the active hydrogens on the hydroxyl and amide groups with TMS groups. sigmaaldrich.com
Acylation and Esterification: These methods can also be employed to reduce polarity. researchgate.netyoutube.com For instance, esterification could convert the hydroxyl group, and acylation could modify the amide group, though silylation is often more straightforward and effective for GC analysis. tcichemicals.com
The choice of derivatization reagent and reaction conditions (e.g., temperature and time) must be optimized to ensure the reaction proceeds to completion for accurate and reproducible analysis. youtube.comsigmaaldrich.com Microwave-assisted derivatization has emerged as a technique to accelerate this process, significantly reducing reaction times compared to conventional heating. mdpi.com
Derivatization Strategies for Analytical Enhancement (e.g., Increased Volatility, Improved Detection)
Beyond increasing volatility, derivatization serves to enhance the analytical performance of the GC method in several ways. jfda-online.com By reducing the polarity of this compound, derivatization minimizes interactions with active sites in the GC system, leading to improved chromatographic peak symmetry and better resolution from other components in a mixture. covachem.comresearch-solution.com
Furthermore, derivatization can significantly improve detection sensitivity, particularly when using a mass spectrometer (MS) as a detector. covachem.com The derivatized compound will have a higher mass, which can be advantageous in GC-MS analysis by moving the molecular ion to a region of the mass spectrum with less background noise. covachem.com The fragmentation patterns of derivatives, such as trimethylsilyl (TMS) derivatives, are often well-characterized and can aid in structural confirmation. research-solution.com
For specific detector needs, derivatization can introduce functionalities that enhance the response. For example, using fluorinated derivatizing agents can produce derivatives that are highly responsive to an electron capture detector (ECD), although this is less common when GC-MS is available. jfda-online.com
The following table summarizes common derivatization reagents and their impact on the analysis of compounds containing hydroxyl and amide groups, such as this compound.
| Derivatization Reagent | Target Functional Group(s) | Key Analytical Enhancements |
| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | -OH, -NH2 | Increased volatility, improved thermal stability, characteristic mass fragments for MS. sigmaaldrich.comtcichemicals.com |
| MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | -OH, -NH2 | Forms more stable derivatives compared to TMS, less moisture sensitive. sigmaaldrich.com |
| Pentafluorobenzyl Bromide (PFBBr) | -OH, Thiols, Carboxylic Acids | Enhanced detection by Electron Capture Detector (ECD), improved sensitivity. research-solution.comresearchgate.net |
| Anhydrides (e.g., Trifluoroacetic Anhydride) | -OH, -NH2 | Increased volatility, can improve chromatographic separation. jfda-online.com |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This method provides the mass percentages of the constituent elements, which can be compared against the theoretical values calculated from the compound's molecular formula. For this compound, the molecular formula is C₅H₆N₂O₂S. uni.lu
The theoretical elemental composition is calculated based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The molar mass of C₅H₆N₂O₂S is approximately 158.18 g/mol .
Experimental determination of the elemental composition is typically performed using combustion analysis. In this process, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂, and SO₂) are collected and quantified. From the masses of these products, the percentages of C, H, N, and S in the original sample can be calculated. The oxygen content is usually determined by difference.
Comparing the experimental percentages to the theoretical values serves as a crucial check of purity and confirms the compound's empirical formula.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |
| Carbon | C | 12.011 | 5 | 60.055 | 37.97% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.82% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 17.71% |
| Oxygen | O | 15.999 | 2 | 31.998 | 20.23% |
| Sulfur | S | 32.06 | 1 | 32.06 | 20.27% |
| Total | 158.175 | 100.00% |
X-ray Crystallography for Absolute Structural Determination (Applicable to suitable derivatives)
X-ray crystallography is an unparalleled technique for determining the absolute three-dimensional structure of a molecule. nih.gov It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a compound like this compound, obtaining a single crystal of sufficient quality is the primary requirement for this analysis. researchgate.net
If the parent compound does not readily form suitable crystals, derivatization can be employed to create a new compound with improved crystallization properties. The structural analysis of a suitable derivative can confirm the core structure of the parent compound. tandfonline.com
The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise location of each atom in the crystal lattice is determined. nih.gov
For thiazole derivatives, X-ray crystallography has been successfully used to:
Unambiguously confirm the molecular structure. nih.gov
Investigate intermolecular interactions, such as hydrogen bonding, which stabilize the crystal packing. tandfonline.com
Characterize the planarity of the thiazole ring and the conformation of substituent groups. researchgate.net
The data obtained from X-ray crystallography, often deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC), provides definitive proof of the compound's structure. acs.org
Future Research Trajectories and Therapeutic Prospects of 2 4 Hydroxythiazol 2 Yl Acetamide Derivatives
Design and Synthesis of Next-Generation Analogs with Enhanced Potency and Targeted Selectivity
The development of novel analogs of the 2-(4-Hydroxythiazol-2-yl)acetamide core is a primary focus of current research, aimed at enhancing therapeutic potency and achieving greater selectivity for specific biological targets. Synthetic strategies are often centered on modifying various positions of the thiazole (B1198619) and acetamide (B32628) moieties.
A common synthetic approach involves the reaction of α-bromoketones with acetylthiourea to form the aminothiazole ring, which can then be further modified. For instance, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives has been synthesized to explore their potential as anticancer agents. ijcce.ac.ir In these efforts, diverse substituents with different electronic properties were introduced onto the phenyl ring to establish clear structure-activity relationships (SAR). ijcce.ac.ir Studies have shown that the nature and position of these substituents are critical in defining the biological activity of the resulting compounds. For example, the presence of an ortho chlorine moiety on the phenyl ring of one derivative resulted in the most active compound against HeLa cervical cancer cells. ijcce.ac.ir
Another synthetic strategy involves [3+2] cyclocondensation reactions. For example, 2-cyano-3-mercapto-3-phenylaminoacrylamides can be reacted with chloroacetic acid to prepare 2-cyano-2-(4-oxo-thiazolidin-2-ylidene)-acetamides. fabad.org.tr The active methylene (B1212753) group in these compounds can then react with various aldehydes to create a library of derivatives with potential antimicrobial activity. fabad.org.tr The goal of these synthetic explorations is to create molecules that not only have strong activity but also high selectivity, thereby reducing potential side effects. The design of such compounds often leverages the synergistic effects of combining different pharmacophores, such as integrating thiazolidine-2,4-dione and acridine moieties through an acetamide linker. nih.gov
| Compound Series | Modification Site | Observed Effect on Activity | Therapeutic Target | Reference |
|---|---|---|---|---|
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamides | Substituents on the phenyl ring | An ortho chlorine substitution showed the highest activity against HeLa cells. | Anticancer | ijcce.ac.ir |
| 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives | Linked phenolic compounds (e.g., paracetamol, thymol) | Exhibited significant antiproliferative activity against PC-3, A549, and K-562 cancer cell lines. | Anticancer (Apoptosis induction) | nih.gov |
| Thioxothiazolidinyl-acetamides | Substitutions at R1 and R2 positions | Crucial in defining urease inhibition activity. N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide was the most active. | Urease Inhibition | nih.gov |
| 2-(4-oxo-thiazolidin-2-ylidene)-acetamides | 5-arylidene derivatives | Certain derivatives showed high antimicrobial activity against bacterial and fungal strains. | Antimicrobial | fabad.org.tr |
Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications
Derivatives of the this compound scaffold have shown promise against a wide array of biological targets, leading to diverse therapeutic applications ranging from anticancer to antimicrobial agents. nih.govmdpi.com
Anticancer Activity: A significant area of research has been the evaluation of these compounds as anticancer agents. nih.gov Various derivatives have demonstrated potent cytotoxic activity against multiple human cancer cell lines, including HeLa (cervical cancer), A549 (lung carcinoma), U87 (glioblastoma), HCT116 (colorectal), and K-562 (leukemia). ijcce.ac.irnih.govnih.gov The mechanism of action often involves the induction of apoptosis (programmed cell death). researchgate.net For example, certain N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives lead to cell death by concurrently inducing both apoptosis and autophagy. researchgate.net Further studies have shown that these compounds can activate caspase-3, reduce the mitochondrial membrane potential (MMP), and generate reactive oxygen species (ROS) in cancer cells. ijcce.ac.irnih.gov
Enzyme Inhibition: Beyond cancer, these derivatives have been identified as potent inhibitors of specific enzymes. One notable target is HIF prolyl 4-hydroxylase (PHD), an enzyme involved in cellular response to hypoxia. Analogs of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide have been developed as PHD2 inhibitors, which could have applications in treating anemia and ischemic diseases. nih.gov Another class of related compounds, thioxothiazolidinyl-acetamides, has been designed as potent inhibitors of the urease enzyme, with potential applications in treating infections caused by urease-producing bacteria like Proteus vulgaris. nih.gov
Antimicrobial Potential: The thiazole core is a well-established feature in antimicrobial agents. nih.gov Synthesized 2-(4-oxo-thiazolidin-2-ylidene)-acetamides have demonstrated high activity against several bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, as well as fungal strains like Candida albicans. fabad.org.tr Similarly, other synthesized series have shown promising activity against both Gram-positive and Gram-negative bacteria. researchgate.net
| Derivative Class | Biological Target/Process | Therapeutic Application | Reference |
|---|---|---|---|
| N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide | Apoptosis and Autophagy Induction | Anticancer (Melanoma, Pancreatic Cancer) | researchgate.net |
| 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide | HIF prolyl 4-hydroxylase (PHD2) | Anemia, Ischemic Conditions | nih.gov |
| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-oxothiazolidin-3-yl) acetamides | Cyclin-dependent kinase-8 (CDK8) | Anticancer (Colorectal Cancer) | nih.gov |
| Thioxothiazolidinyl-acetamides | Urease Enzyme | Anti-ureolytic (e.g., against H. pylori) | nih.gov |
| 2-(4-oxo-thiazolidin-2-ylidene)-acetamides | Bacterial and Fungal Cell Viability | Antimicrobial | fabad.org.tr |
Synergistic Integration of Computational and Experimental Research Paradigms in Drug Discovery
The discovery and optimization of this compound derivatives are increasingly driven by a synergistic approach that combines computational (in silico) modeling with traditional experimental (in vitro and in vivo) research. nih.gov This integrated paradigm accelerates the drug discovery process, reduces costs, and allows for more rational design of potent and selective drug candidates.
Computational techniques such as molecular docking are widely used to predict how these molecules will bind to their biological targets. For instance, docking studies have been performed to understand the binding interactions of potent anticancer derivatives with cyclin-dependent kinase-8 (CDK8) and of anti-inflammatory analogs with the COX-2 receptor. nih.govresearchgate.net These studies provide crucial insights into the key interactions within the protein's active site, guiding the design of new analogs with improved binding affinity. researchgate.net
Density Functional Theory (DFT) calculations are employed to understand the molecular structure, electronic properties, and stability of the synthesized compounds. nih.gov For example, DFT has been used to calculate the geometric parameters and predict the natural atomic charges of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile, with results showing good agreement with experimental data. nih.gov Furthermore, molecular dynamics simulations help to analyze the stability and behavior of the ligand-protein complex over time. nih.govresearchgate.net
This computational pre-screening is complemented by experimental validation. Compounds identified as promising in silico are then synthesized and evaluated for their biological activity through in vitro assays, such as cytotoxicity tests against cancer cell lines or enzyme inhibition assays. nih.govnih.gov This iterative cycle of computational prediction followed by experimental confirmation allows researchers to refine SAR and efficiently identify lead compounds for further development. researchgate.net
Development of Highly Sensitive and Specific Analytical Methods for Complex Biological and Environmental Matrices
The progression of this compound derivatives through preclinical and clinical development necessitates the creation of robust analytical methods for their detection and quantification in complex samples like bodily fluids and environmental waters.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. osti.gov A quantitative analytical method using HPLC with UV detection has been developed to determine acetamide concentrations at parts-per-billion (ppb) levels in geothermal waters. osti.gov This method typically employs a reverse-phase (RP) C18 or C8 column with an isocratic mobile phase, such as a phosphate buffer with an ion-pairing agent and methanol. osti.govresearchgate.net Detection is often performed at a low wavelength, such as 200 nm, to achieve high sensitivity. osti.gov For this method, the limit of detection (LOD) for acetamide was reported as 2.5 µg/L, and the limit of quantification (LOQ) was 7.7 µg/L. osti.gov
To analyze samples from complex biological matrices like urine, a purification step is often required prior to chromatographic analysis. Solid-phase extraction (SPE) is a common technique used to clean up and concentrate the analytes from such samples, removing interfering substances and improving the sensitivity and reliability of the analysis. researchgate.net The development of these sensitive and specific methods is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing environmental fate.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-(4-Hydroxythiazol-2-yl)acetamide?
- Methodological Answer : The compound can be synthesized via nitrosation reactions using sodium nitrite in acetic acid to generate hydroxyimino intermediates, followed by cyclization to form the thiazole ring . Another approach involves N-acylation of thiazole-2-amine derivatives with chloroacetamide reagents in the presence of catalysts like DMAP (4-dimethylaminopyridine) under ultrasonication or controlled temperature conditions . Reaction parameters such as solvent choice (e.g., THF or DCM), stoichiometry, and catalyst loading significantly influence yield and purity.
Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : IR and NMR are critical for functional group identification (e.g., amide C=O stretching at ~1650–1700 cm⁻¹ in IR) and proton environment analysis (e.g., thiazole ring protons at δ 6.5–7.5 ppm in ¹H NMR) .
- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise structural data, including bond lengths and angles. For example, the thiazole ring typically shows planar geometry with C–S bond lengths of ~1.74 Å . WinGX and ORTEP for Windows can visualize anisotropic displacement ellipsoids and validate structural models .
Q. What are the primary biological activities associated with this compound and related thiazole derivatives?
- Methodological Answer : Thiazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. For instance, N-(thiazol-2-yl)acetamide analogs have demonstrated inhibitory effects on bacterial growth (MIC values <10 µg/mL) and antipyretic activity in murine models . Biological assays often include in vitro cytotoxicity screening (e.g., MTT assay) and in vivo efficacy studies using disease-specific animal models.
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Assay Validation : Ensure consistent experimental conditions (e.g., cell line selection, incubation time, and solvent controls). For example, variations in MIC values may arise from differences in bacterial strains or culture media .
- Compound Purity : Verify purity via HPLC or LC-MS, as synthetic byproducts (e.g., unreacted intermediates) can skew bioactivity results. The nitrosation method in emphasizes post-synthesis purification using column chromatography.
- Structural Analog Comparison : Compare activity trends with structurally similar compounds (e.g., N-(4-hydroxyphenyl)acetamide derivatives) to identify functional group contributions .
Q. What strategies can optimize the reaction yield and purity of this compound during synthesis?
- Methodological Answer :
- Condition Optimization : Adjust reaction temperature (e.g., 0–5°C for nitrosation to minimize side reactions) and solvent polarity (e.g., THF for better intermediate solubility) .
- Catalyst Screening : Test alternative catalysts (e.g., DMAP vs. DCC) to enhance acylation efficiency. Ultrasonication can accelerate reaction rates by improving reagent mixing .
- In Situ Monitoring : Use TLC or FTIR to track reaction progress and terminate at the optimal time to prevent over-oxidation or decomposition.
Q. How should researchers approach the refinement of this compound crystal structures when dealing with twinning or high-resolution data?
- Methodological Answer :
- Twinning : SHELXL’s TWIN and BASF commands allow refinement of twinned data by partitioning intensity contributions from overlapping domains .
- High-Resolution Data : Utilize SHELXL’s restraints (e.g., DFIX for bond lengths) and anisotropic displacement parameters (ADPs) to model thermal motion accurately. For resolutions <1.0 Å, hydrogen atom positions can be refined freely .
- Validation Tools : Employ WinGX’s PARST and PLATON to check geometric outliers and validate hydrogen-bonding networks .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
